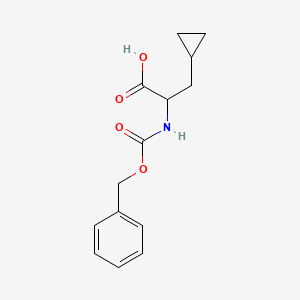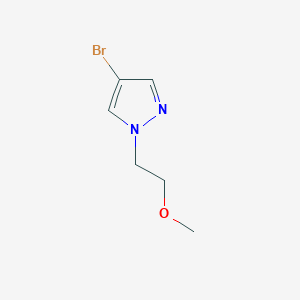
4-bromo-1-(2-méthoxyéthyl)-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1-(2-methoxyethyl)-1H-pyrazole (4-BME-P) is an organic compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound is an aromatic heterocyclic compound that contains a pyrazole ring with a bromine atom, a methyl group, and an ethoxy group. 4-BME-P has a wide range of applications in laboratory experiments, and it has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Protodéboronation Catalytique
4-bromo-1-(2-méthoxyéthyl)-1H-pyrazole: peut être utilisé dans la protodéboronation catalytique des esters boroniques de pinacol. Ce processus est crucial pour l'hydrométhylation formelle anti-Markovnikov des alcènes, une transformation précieuse en synthèse organique . Le rôle du composé dans cette réaction pourrait être crucial dans la synthèse de molécules complexes telles que la δ-®-coniceïne et l'indolizidine 209B .
Synthèse Modulaire de Molécules Fluorescentes
Le composé sert de bloc de construction dans la synthèse modulaire de 1,8-naphtalimides substituées par 4-aminocarbonyle, qui sont utilisées dans la détection de fluorescence de molécule unique . Cette application est importante dans le domaine de la biologie chimique, où ces molécules fluorescentes sont essentielles à des fins d'imagerie et de diagnostic.
Recherche Antimicrobienne
Dans le domaine de la recherche antimicrobienne, This compound pourrait être exploré pour ses effets inhibiteurs potentiels contre les protéines bactériennes telles que FtsZ . L'inhibition de ces protéines est une voie prometteuse pour le développement de nouveaux antibiotiques.
Couplage de Suzuki-Miyaura
Ce composé peut être utilisé dans les réactions de couplage de Suzuki-Miyaura, qui sont cruciales pour créer des liaisons carbone-carbone dans les produits pharmaceutiques et les matériaux organiques . Les groupes bromo et pyrazole du composé en font un candidat approprié pour les réactions de couplage croisé, conduisant à des applications synthétiques diverses.
Réactions de Croisement Radical-Polaire
La stabilité et la réactivité de This compound en font un excellent candidat pour les réactions de croisement radical-polaire . Ces réactions sont importantes pour la synthèse de composés organiques complexes, y compris les produits naturels et les molécules médicamenteuses potentielles.
Synthèse d'Esters Boroniques
Enfin, le composé peut être impliqué dans la synthèse d'esters boroniques, qui sont largement utilisés dans diverses transformations organiques . La fraction ester boronique est un groupe fonctionnel clé dans la chimie synthétique moderne, en particulier dans le développement de nouvelles méthodologies réactionnelles.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1-(2-methoxyethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIMZWZHTDHXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281813 | |
| Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847818-49-9 | |
| Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)


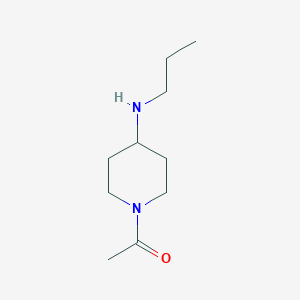

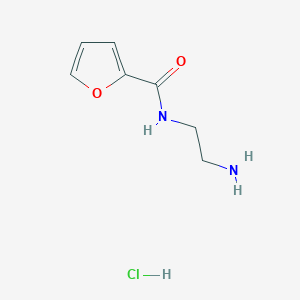
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)
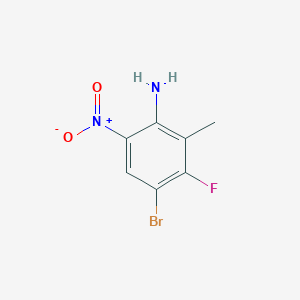
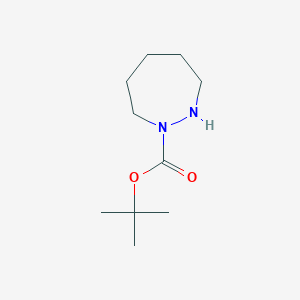


![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)
